GABAergic Activity: Unique Agonist Profile Not Observed in Unsubstituted Analogs
Isoxazol-3-YL-methylamine hydrochloride is reported as a gamma-aminobutyric acid (GABA) agonist that inhibits the synthesis of glutamate and aspartate, and produces depolarizing responses in rat hippocampal neurons . In contrast, the closely related analog isoxazol-3-ylmethanamine (CAS 131052-58-9), which lacks the N-methyl group, is primarily described as a general synthetic intermediate with no specific GABAergic activity reported in the literature .
| Evidence Dimension | GABA receptor agonism and neurotransmitter modulation |
|---|---|
| Target Compound Data | GABA agonist; inhibits glutamate/aspartate synthesis; depolarizes rat hippocampal neurons |
| Comparator Or Baseline | Isoxazol-3-ylmethanamine (CAS 131052-58-9) – no reported GABAergic activity |
| Quantified Difference | Qualitative presence vs. absence of specific biological activity |
| Conditions | In vitro biochemical assays; rat hippocampal neuron electrophysiology |
Why This Matters
This unique pharmacological profile makes Isoxazol-3-YL-methylamine hydrochloride a preferred starting point for CNS drug discovery programs targeting GABAergic dysfunction, whereas the unsubstituted analog would be unsuitable for such applications.
